molecular formula C18H15NOS B3597657 N-(2-benzylphenyl)thiophene-2-carboxamide

N-(2-benzylphenyl)thiophene-2-carboxamide

Cat. No.: B3597657
M. Wt: 293.4 g/mol
InChI Key: BGURSYBWTOBQAK-UHFFFAOYSA-N
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Description

N-(2-Benzylphenyl)thiophene-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a carboxamide group attached to a benzylphenyl moiety. The unique structure of this compound makes it a promising candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-benzylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-Benzylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-benzylphenyl)thiophene-2-carboxamide exerts its effects, particularly its antiviral activity, involves the inhibition of viral replication. The compound targets specific viral proteins, disrupting their function and preventing the virus from replicating within host cells. This mechanism is crucial for its potential use as an antiviral agent .

Comparison with Similar Compounds

    N-benzyl-N-phenylthiophene-2-carboxamide analogues: These compounds have similar structures but with different substituents on the benzyl or phenyl groups.

    Thiophene-2-carboxamide derivatives: These include various thiophene-based carboxamides with different substituents.

Uniqueness: N-(2-Benzylphenyl)thiophene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit enterovirus 71 with low micromolar activity highlights its potential as a potent antiviral agent .

Properties

IUPAC Name

N-(2-benzylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c20-18(17-11-6-12-21-17)19-16-10-5-4-9-15(16)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGURSYBWTOBQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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